molecular formula C16H22O5 B6595026 Mono-2-ethylHydroxyhexylTerephthalate(MEHHTP) CAS No. 1684398-38-6

Mono-2-ethylHydroxyhexylTerephthalate(MEHHTP)

Cat. No.: B6595026
CAS No.: 1684398-38-6
M. Wt: 294.34 g/mol
InChI Key: ODRKAFOVPBFSIN-UHFFFAOYSA-N
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Description

Mono-2-ethylHydroxyhexylTerephthalate is an organic compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . It is a derivative of terephthalic acid and is used in various industrial and scientific applications.

Preparation Methods

Mono-2-ethylHydroxyhexylTerephthalate can be synthesized through the esterification of terephthalic acid with 2-ethyl-5-hydroxyhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Mono-2-ethylHydroxyhexylTerephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) is a significant metabolite of di-2-ethylhexyl terephthalate (DEHTP), a plasticizer used as a replacement for phthalates in various applications. Understanding the biological activity of MEHHTP is crucial due to its implications for human health and environmental safety.

Chemical Structure and Properties

MEHHTP is derived from the hydrolysis of DEHTP, which features a terephthalate backbone. The structure of MEHHTP includes an ethyl group and a hydroxyhexyl side chain, contributing to its solubility and reactivity in biological systems.

Metabolism and Excretion

Research indicates that MEHHTP is primarily formed through the metabolic pathways involving DEHTP. In vitro studies have shown that DEHTP is metabolized by human liver microsomes, resulting in several metabolites, including MEHHTP and terephthalic acid (TPA) as major products .

Table 1: Metabolites of DEHTP

Metabolite NameTypeMajor Findings
Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP)MetaboliteDetected in urine; potential biomarker for exposure
Terephthalic acid (TPA)Major metaboliteCommonly found in various terephthalates
Mono-2-ethylhexyl terephthalate (MEHTP)Minor metaboliteIdentified alongside MEHHTP
Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)Oxidative metaboliteSignificant exposure biomarker

Toxicokinetics

The toxicokinetics of MEHHTP differ from those of its parent compound DEHTP. Studies have shown that MEHHTP is less frequently detected than other metabolites, indicating potential differences in absorption, distribution, metabolism, and elimination processes. For instance, urinary concentrations of MEHHTP were found to be lower compared to other metabolites like MECPTP, suggesting distinct metabolic pathways .

Health Effects

Recent studies have explored the associations between MEHHTP levels and various health outcomes. For example, higher concentrations of DEHTP metabolites, including MEHHTP, were negatively correlated with reproductive parameters such as the number of mature oocytes and fertilized embryos . This suggests potential reproductive toxicity associated with exposure to these compounds.

Case Study: Maternal Exposure

In a study examining maternal urinary phthalate metabolites during pregnancy, researchers found associations between elevated levels of MEHHTP and adverse reproductive outcomes. The study highlighted that maternal exposure to DEHTP metabolites could influence fetal development and pregnancy outcomes .

Environmental Impact

The environmental persistence of MEHHTP raises concerns regarding its ecological effects. As a breakdown product of DEHTP, it may accumulate in aquatic systems, potentially affecting wildlife. Its detection in human urine samples indicates widespread exposure, prompting further investigation into its environmental fate and biological effects on non-target organisms .

Properties

IUPAC Name

4-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRKAFOVPBFSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)COC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027636
Record name Mono-2-ethylHydroxyhexyl Terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684398-38-6
Record name Mono-2-ethylHydroxyhexyl Terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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